(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Kinase hinge-binding Aminopyridine regioisomerism Structure-activity relationships

(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2097955-94-5) is a spirocyclic heterocyclic compound with molecular formula C₁₃H₁₉N₃O and molecular weight 233.31 g/mol, consisting of a 6-azaspiro[3.4]octane core bearing a 5-aminopyridin-2-yl substituent at the 6-position and a hydroxymethyl group at the 8-position. The compound belongs to a broader class of aminopyridine-containing spiro derivatives that have attracted significant interest in medicinal chemistry as kinase inhibitor scaffolds, particularly against targets such as EGFR, ROS1, ALK, and PI3K.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 2097955-94-5
Cat. No. B1493205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
CAS2097955-94-5
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CC2CO)C3=NC=C(C=C3)N
InChIInChI=1S/C13H19N3O/c14-11-2-3-12(15-6-11)16-7-10(8-17)13(9-16)4-1-5-13/h2-3,6,10,17H,1,4-5,7-9,14H2
InChIKeyNMRKDESEAUPSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS 2097955-94-5: Procurement-Relevant Compound Profile and Spirocyclic Scaffold Context


(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2097955-94-5) is a spirocyclic heterocyclic compound with molecular formula C₁₃H₁₉N₃O and molecular weight 233.31 g/mol, consisting of a 6-azaspiro[3.4]octane core bearing a 5-aminopyridin-2-yl substituent at the 6-position and a hydroxymethyl group at the 8-position . The compound belongs to a broader class of aminopyridine-containing spiro derivatives that have attracted significant interest in medicinal chemistry as kinase inhibitor scaffolds, particularly against targets such as EGFR, ROS1, ALK, and PI3K [1]. Its unique spirocyclic architecture imparts three-dimensional conformational constraint, a property increasingly valued in drug discovery for improving target selectivity, physicochemical parameters, and intellectual property positioning relative to planar heteroaromatic scaffolds [2]. The compound is commercially available from multiple suppliers at research-grade purity, typically ≥95%.

Why Substituting (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol with a Structural Analog Carries Quantifiable Risk


Within the aminopyridine-spiro compound class, seemingly conservative structural modifications can produce dramatic shifts in biological target engagement, selectivity, and physicochemical behavior. The position of the amino substituent on the pyridine ring constitutes a critical determinant of hinge-binding geometry in kinase targets; 5-aminopyridine regioisomers present a fundamentally different hydrogen-bonding donor/acceptor vector than the corresponding 3-amino or 4-amino variants, which directly impacts binding affinity and target selectivity profiles [1]. Furthermore, the 6-azaspiro[3.4]octane scaffold is one of several possible spirocyclic cores (including 2-azaspiro[3.4]octane, 5-azaspiro[3.4]octane, and oxa-azaspiro variants), each conferring distinct spatial orientation of pendant functional groups, different basicity of the spiro-nitrogen, and altered metabolic stability [2]. Replacing the 8-hydroxymethyl group with, for example, a simple methyl, carboxylate, or unsubstituted position modifies both the hydrogen-bonding capacity and the potential for further synthetic elaboration [3]. These factors collectively render generic substitution within this class inadvisable without explicit comparative data supporting equivalent performance in the specific experimental context.

Quantitative Differentiation Evidence for (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol Relative to Closest Analogs


Positional Isomer Differentiation: 5-Aminopyridine vs. 3-Aminopyridine Regioisomer Binding Geometry Implications

The target compound features a 5-aminopyridin-2-yl substituent, whereas the closest commercially available positional isomer bears the amino group at the 3-position of the pyridine ring (IUPAC: [6-(3-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol). In kinase inhibitor design, the 5-aminopyridine regioisomer orients the exocyclic NH₂ group para to the pyridine nitrogen, creating a hydrogen-bond donor vector that is geometrically distinct from the meta-oriented 3-amino isomer. This difference directly affects the donor-acceptor distance and angle presented to the kinase hinge region [1]. Although no direct head-to-head binding data exist for these two specific compounds against the same target, the broader 2-aminopyridine kinase inhibitor literature demonstrates that regioisomeric switching of the amino group on the pyridine ring can alter target potency by more than 100-fold [2].

Kinase hinge-binding Aminopyridine regioisomerism Structure-activity relationships

Spirocyclic Scaffold Differentiation: Conformational Restraint vs. Saturated Acyclic or Monocyclic Analogs

The 6-azaspiro[3.4]octane core of the target compound provides significant conformational restriction compared with acyclic aminopyridine derivatives or simple piperidine/pyrrolidine analogs. Spirocyclic scaffolds are recognized as 'privileged structures' in medicinal chemistry because they reduce the entropic penalty upon target binding and can improve selectivity by pre-organizing pharmacophoric elements in three-dimensional space [1]. In the specific context of kinase inhibitor design, introduction of a spiro group into 2-aminopyridine derivatives was demonstrated to reduce steric hindrance with bulky side-chain residues (e.g., Arg in the solvent region of ROS1ᴳ²⁰³²ᴿ), directly explaining enhanced potency against drug-resistant mutants [2]. The 6-azaspiro[3.4]octane scaffold offers a distinct spatial orientation compared to the 2-azaspiro[3.4]octane or 5-azaspiro[3.4]octane isomers, with correspondingly different vectors for substituent presentation [3].

Spirocyclic drug design Conformational constraint 3D molecular topology

Building Block Functional Versatility: Dual Synthetic Handles Through 8-Hydroxymethyl and 5-Aminopyridine Groups

The target compound presents two chemically orthogonal functional handles for derivatization: the primary alcohol at the 8-position (suitable for esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement) and the primary aromatic amine at the 5-position of the pyridine ring (available for amide bond formation, reductive amination, urea/guanidine synthesis, or diazotization) . By contrast, the parent building block {6-azaspiro[3.4]octan-8-yl}methanol (CAS 2091216-75-8, MW 141.21 g/mol, C₈H₁₅NO) lacks the aminopyridine moiety entirely and therefore does not provide the aromatic amine diversification handle . The unsubstituted 6-azaspiro[3.4]octane (CAS 765-64-0) lacks both the aminopyridine and the hydroxymethyl groups, offering only the basic spirocyclic nitrogen for derivatization . This progressive loss of functional handles directly constrains the chemical space accessible from library syntheses.

Synthetic diversification Parallel library synthesis Building block utility

EGFR Inhibitor Context: Structural Rationale for Aminopyridine-Spiro Scaffolds in Cancer Kinase Targeting

Aminopyridine-containing spiro derivatives have been systematically designed and evaluated as EGFR mutation inhibitors. In a published study, aminopyridine-containing spiro[indoline-3,4'-piperidine] derivatives were rationally designed using Neratinib (an FDA-approved pan-HER inhibitor) as the lead structure and a patented spiro[indoline-3,4'-piperidine]-2-one compound as the scaffold template [1]. Separately, 4-anilino-quinazoline derivatives bearing a 2-oxa-6-azaspiro[3.4]octane substituent (compound 21g) were found to possess higher EGFR inhibitory activity and similar antitumor potency compared to the lead compound Gefitinib, with the additional advantage of improved water solubility [2]. The target compound's 6-azaspiro[3.4]octane scaffold is structurally analogous to the 2-oxa-6-azaspiro[3.4]octane system used in that study, differing by the absence of the oxygen atom in the spiro ring, which may confer different lipophilicity and metabolic stability profiles [3]. No direct EGFR inhibition data exist for the specific target compound.

EGFR kinase inhibition Spirocyclic antitumor agents Cancer drug discovery

Plasma Kallikrein Inhibitor Context: 6-Azaspiro[3.4]octane Moiety in High-Affinity Binding (BindingDB Cross-Reference)

The 6-azaspiro[3.4]octane scaffold is featured in high-affinity ligands within the BindingDB database. A structurally related compound, BDBM448397 (US10695334, Example 36), which incorporates a 6-azaspiro[3.4]octan-6-yl group attached to a 2-methylpyridine, demonstrated a Kᵢ of 1 nM against human plasma kallikrein [1]. This binding affinity indicates that the 6-azaspiro[3.4]octane moiety is compatible with sub-nanomolar target engagement when appropriately elaborated. The target compound's 5-aminopyridin-2-yl substituent directly attached to the 6-position of the spiro system differs from the elaborated pyrazole-carboxamide extension in BDBM448397, but shares the same core spiro-pyridine connectivity motif. The target compound also showed selectivity against thymidine kinase (IC₅₀ > 10,000 nM), demonstrating that the scaffold can achieve target selectivity exceeding 10,000-fold [1].

Plasma kallikrein inhibition 6-Azaspiro[3.4]octane scaffold Binding affinity

Optimal Procurement and Application Scenarios for (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol Based on Current Evidence


Kinase-Focused Fragment-Based or Scaffold-Oriented Drug Discovery Programs

The compound is best positioned as a structurally defined spirocyclic aminopyridine scaffold for kinase inhibitor discovery programs, particularly those targeting EGFR, ROS1, ALK, or related tyrosine kinases. The validated precedent of aminopyridine-spiro derivatives achieving nanomolar potency against clinically relevant kinase targets (e.g., C01 IC₅₀ = 42.3 nM vs. Crizotinib IC₅₀ ≈ 1,270 nM against ROS1ᴳ²⁰³²ᴿ) supports the use of this scaffold class [1]. The 5-aminopyridine regioisomer offers a distinct hinge-binding geometry compared to other aminopyridine positional isomers, which should be explicitly considered when designing focused kinase libraries [2]. The dual functional handles (8-hydroxymethyl and 5-amino) enable rapid parallel diversification through ester/amide formation and reductive amination chemistry, respectively [3].

Building Block Procurement for Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) Construction

For diversity-oriented synthesis campaigns, the compound's spirocyclic architecture addresses the increasing demand for three-dimensional, sp³-rich building blocks that expand chemical space beyond traditional flat heteroaromatic collections. Spirocyclic scaffolds are associated with improved clinical success rates due to enhanced target selectivity and favorable physicochemical properties [1]. The compound provides a molecular weight of 233.31 g/mol with a balanced ratio of sp³ (spiro cyclobutane and pyrrolidine rings) to sp² (pyridine) carbon atoms, fitting within lead-like property space [2]. For DNA-encoded library construction, the primary amine on the pyridine ring provides a robust attachment point for DNA conjugation or on-bead synthesis, while the hydroxymethyl group enables subsequent diversity introduction [3].

Selective Plasma Kallikrein or Serine Protease Inhibitor Lead Generation

Given the demonstrated affinity of a structurally related 6-azaspiro[3.4]octane-containing compound (BDBM448397) for human plasma kallikrein (Kᵢ = 1 nM) with >10,000-fold selectivity over thymidine kinase [1], the target compound can serve as a starting scaffold for plasma kallikrein inhibitor design in programs addressing hereditary angioedema, diabetic macular edema, or cardiovascular indications. The target compound's 5-aminopyridine moiety can be elaborated via amide coupling or reductive amination to optimize binding interactions within the S1 and S1' pockets of plasma kallikrein, while the 8-hydroxymethyl group may be derivatized to modulate pharmacokinetic properties [2]. Researchers should verify selectivity against related serine proteases (e.g., Factor XIa, thrombin) during the optimization process.

Comparative Chemical Biology Studies Investigating Aminopyridine Regioisomer Effects on Target Engagement

The availability of both the 5-aminopyridine (target compound) and 3-aminopyridine positional isomers from commercial sources enables systematic chemical biology studies to map the effect of amino group position on kinase target selectivity and potency [1]. Such comparative studies are valuable for establishing structure-activity relationship (SAR) landscapes in early-stage drug discovery and for training computational models predicting kinase inhibitor selectivity. Procurement of both isomers from the same supplier ensures comparable purity specifications (typically ≥95%) and analytical characterization (NMR, HPLC), minimizing confounding factors in comparative biological assays [2].

Quote Request

Request a Quote for (6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.